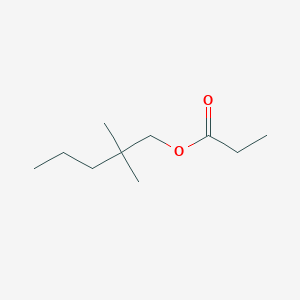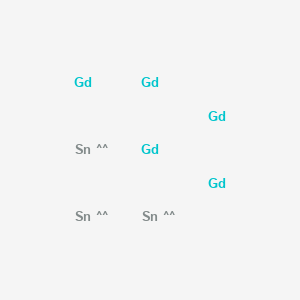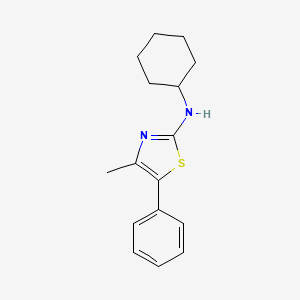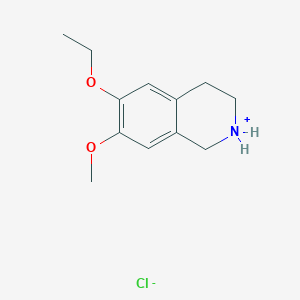
Molybdenum--platinum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–platinum (1/1) is a compound that consists of equal parts molybdenum and platinum. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Molybdenum is a transition metal with high melting points and excellent resistance to heat and wear, while platinum is a noble metal known for its catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/1) can be synthesized through various methods. One common approach involves the deposition of platinum nanoparticles onto molybdenum substrates. This can be achieved through hydrothermal methods, where molybdenum disulfide is modified with platinum nanoparticles . Another method involves the use of powder metallurgy, where molybdenum and platinum powders are mixed and subjected to high temperatures and pressures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of molybdenum–platinum (1/1) often involves the use of advanced techniques such as magnetron sputtering, where platinum is deposited onto molybdenum surfaces under vacuum conditions . This method ensures a uniform distribution of platinum on the molybdenum substrate, enhancing the compound’s catalytic properties.
化学反应分析
Types of Reactions: Molybdenum–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen at high temperatures to form molybdenum trioxide (MoO3) . Platinum, on the other hand, can undergo oxidation and reduction reactions, making it an excellent catalyst for various chemical processes .
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/1) include oxygen, hydrogen, and halogens. These reactions typically occur under high-temperature conditions, which facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (1/1) include molybdenum oxides and platinum oxides. These products are valuable in various industrial applications, including catalysis and material science .
科学研究应用
Molybdenum–platinum (1/1) has numerous scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are crucial for water splitting and hydrogen production . In biology and medicine, molybdenum–platinum (1/1) compounds are explored for their potential anticancer properties, particularly in platinum-based chemotherapy . In industry, this compound is used in the production of high-performance supercapacitors and other energy storage devices .
作用机制
The mechanism of action of molybdenum–platinum (1/1) involves its catalytic properties. Platinum acts as a catalyst by facilitating the adsorption and desorption of reactants on its surface, thereby lowering the activation energy required for chemical reactions . Molybdenum, on the other hand, enhances the compound’s stability and resistance to wear, making it suitable for high-temperature applications .
相似化合物的比较
Similar Compounds: Similar compounds to molybdenum–platinum (1/1) include other molybdenum-based alloys and platinum-based catalysts. Examples include molybdenum disulfide (MoS2), molybdenum trioxide (MoO3), and platinum-rhodium alloys .
Uniqueness: What sets molybdenum–platinum (1/1) apart from similar compounds is its unique combination of properties from both molybdenum and platinum. This compound offers excellent catalytic performance, high stability, and resistance to wear, making it highly valuable in various scientific and industrial applications .
属性
CAS 编号 |
12033-27-1 |
|---|---|
分子式 |
MoPt |
分子量 |
291.03 g/mol |
IUPAC 名称 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.Pt |
InChI 键 |
ZMCCBULBRKMZTH-UHFFFAOYSA-N |
规范 SMILES |
[Mo].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)


![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
